Cas no 69500-53-4 ((S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine)

(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a specialized epoxide-functionalized heterocyclic compound featuring a morpholine and 1,2,5-thiadiazole core. Its key structural advantage lies in the reactive oxirane (epoxide) group, which enables facile ring-opening reactions for covalent bonding or polymer modification. The thiadiazole moiety contributes to electron-deficient properties, enhancing its utility in materials science and pharmaceutical intermediates. The morpholine ring improves solubility and stability in polar solvents, making it suitable for synthetic applications requiring controlled reactivity. This compound is particularly valuable in crosslinking, surface functionalization, or as a precursor for bioactive molecules, offering precise tunability in chemical synthesis.
(S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine structure
69500-53-4 structure
Product Name:(S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine
CAS No:69500-53-4
MF:C9H13N3O3S
MW:243.282820463181
CID:826601
PubChem ID:11207262
Update Time:2025-08-05

(S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine Chemical and Physical Properties

Names and Identifiers

    • (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
    • (S)-
    • 4-{4-[(2S)-oxiran-2-ylmethoxy]-1,2,5-thiadiazol-3-yl}morpholine
    • (S)-04-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
    • (S)-ORPHOLINE
    • (S)-4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine
    • 4-(4-{[(2S)-oxiran-2-yl]methoxy}-1,2,5-thiadiazol-3-yl)morpholine
    • SCHEMBL10338456
    • AG-G-70630
    • starbld0006372
    • 4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
    • 69500-53-4
    • AKOS030242674
    • DTXSID80458782
    • 4-[4-[(2S)-2-OXIRANYLMETHOXY]-1,2,5-THIADIAZOL-3-YL]-MORPHOLINE
    • (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine
    • Inchi: 1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1
    • InChI Key: ZGZYFNICRHUUGD-ZETCQYMHSA-N
    • SMILES: S1N=C(C(=N1)N1CCOCC1)OC[C@@H]1CO1

Computed Properties

  • Exact Mass: 243.06800
  • Monoisotopic Mass: 243.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • Density: 1.406
  • Boiling Point: 410.9°C at 760 mmHg
  • Flash Point: 202.3°C
  • Refractive Index: 1.587
  • PSA: 88.25000
  • LogP: 0.21730

(S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O847080-25mg
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
69500-53-4
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$ 150.00 2023-09-06
TRC
O847080-250mg
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
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$ 1160.00 2023-09-06
A2B Chem LLC
AC76600-25mg
4-[4-[(2S)-2-OXIRANYLMETHOXY]-1,2,5-THIADIAZOL-3-YL]-MORPHOLINE
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$255.00 2023-12-30
A2B Chem LLC
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4-[4-[(2S)-2-OXIRANYLMETHOXY]-1,2,5-THIADIAZOL-3-YL]-MORPHOLINE
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Additional information on (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine

Latest Research Brief on (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine (CAS: 69500-53-4) in Chemical Biology and Pharmaceutical Applications

The compound (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine (CAS: 69500-53-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This epoxide-containing thiadiazole derivative has been explored for its role as a versatile intermediate in the synthesis of bioactive molecules and as a potential modulator of key biological pathways. Recent studies have focused on its application in targeted drug design, particularly in the development of covalent inhibitors that exploit its reactive oxirane moiety.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a warhead in covalent kinase inhibitors. Researchers utilized the oxirane functionality of (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine to develop selective inhibitors of Bruton's tyrosine kinase (BTK), showing promising results in preclinical models of B-cell malignancies. The study highlighted the compound's ability to form stable covalent bonds with cysteine residues in the ATP-binding pocket while maintaining excellent selectivity profiles.

In parallel research, the morpholine-thiadiazol core structure has been investigated for its potential in central nervous system (CNS) drug development. A recent Nature Communications paper reported that derivatives of (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine exhibited significant blood-brain barrier permeability and showed neuroprotective effects in cellular models of neurodegenerative diseases. The researchers attributed these effects to the compound's ability to modulate oxidative stress pathways through its reactive epoxide group.

From a synthetic chemistry perspective, advances have been made in the enantioselective synthesis of (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine. A 2024 publication in Organic Letters described a novel catalytic asymmetric epoxidation method that significantly improved the yield and enantiomeric excess of the target compound. This methodological breakthrough is expected to facilitate broader exploration of structure-activity relationships in related pharmaceutical compounds.

Pharmacokinetic studies have revealed interesting properties of this compound. Research published in Drug Metabolism and Disposition showed that (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine undergoes rapid metabolic conversion in vivo, with the epoxide ring opening being the primary metabolic pathway. These findings have important implications for drug design, suggesting that prodrug strategies may be necessary to optimize the therapeutic potential of derivatives.

The safety profile of (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine has been systematically evaluated in recent toxicological studies. While the compound shows promising biological activity, researchers have noted that careful structural optimization is required to mitigate potential off-target effects associated with the reactive epoxide moiety. Current efforts focus on developing analogs with improved selectivity and reduced toxicity.

Looking forward, the unique chemical properties of (S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine position it as a valuable scaffold for multiple therapeutic areas. Ongoing research is exploring its application in targeted protein degradation, antibody-drug conjugates, and as a chemical probe for studying biological systems. The compound's dual functionality - combining the morpholine's solubility-enhancing properties with the thiadiazole's heterocyclic diversity and the epoxide's reactivity - makes it particularly attractive for multifunctional drug design strategies.

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